molecular formula C10H8N2 B3028854 3-Methyl-1H-indole-5-carbonitrile CAS No. 3613-06-7

3-Methyl-1H-indole-5-carbonitrile

Cat. No. B3028854
CAS RN: 3613-06-7
M. Wt: 156.18
InChI Key: LENPHOSQASNAFC-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-Methyl-1H-indole-5-carbonitrile is 1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 . The InChI key is LENPHOSQASNAFC-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-1H-indole-5-carbonitrile are not detailed in the available sources, indole derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

3-Methyl-1H-indole-5-carbonitrile is a solid substance . It has a molecular weight of 156.19 and a molecular formula of C10H8N2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Nucleophilic Reactivity

The study of nucleophilic reactivities of indoles, including 5-cyanoindole (a related structure to 3-Methyl-1H-indole-5-carbonitrile), highlights their reactions with various electrophilic compounds. This reactivity is crucial in synthetic chemistry for creating complex molecules (Lakhdar et al., 2006).

Synthesis in Medicinal Chemistry

3-Methyl-1H-indole-5-carbonitrile derivatives are involved in the synthesis of progesterone receptor modulators, which have applications in female healthcare including contraception and treatment of certain cancers (Fensome et al., 2008).

Domino Synthesis Methods

A study on the synthesis of various carbonitriles, including those with an indole structure, demonstrated efficient one-pot methods for creating complex molecules. These methods are valuable for pharmaceutical and chemical industries (Sivakumar et al., 2013).

Intermediate in Androgen Receptor Modulators

3-Methyl-1H-indole-5-carbonitrile acts as a key intermediate in the synthesis of selective androgen receptor modulators, which have potential applications in treating conditions like muscle wasting and osteoporosis (Boros et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Certain derivatives of 3-Methyl-1H-indole-5-carbonitrile have been evaluated for their antimicrobial and anti-inflammatory activities, making them potential candidates for developing new therapeutic agents (Attaby et al., 2007).

Safety And Hazards

The safety information for 3-Methyl-1H-indole-5-carbonitrile indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

3-methyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENPHOSQASNAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726824
Record name 3-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indole-5-carbonitrile

CAS RN

3613-06-7
Record name 3-Methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A vessel was charged with 5-bromo-3-methyl-1H-indole (1.06 g, 5.05 mmol), copper (I) cyanide (542.83 mg, 6.0608 mmol), and degassed NMP (10 mL), sealed and heated to 200° C. with stirring for 5 h, then at 110° C. for 16 h. The cooled reaction was diluted with EtOAc and the organic layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 640 mg (81.1%) of 3-methyl-1H-indole-5-carbonitrile (192): 1H NMR (400 MHz, CDCl3): δ 8.22 (br s, 1H), 7.91 (s, 1H), 7.42-7.35 (m, 2H), 7.07 (s, 1H), 2.32 (s, 3H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
542.83 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Splitting off of the trimethylsilyl groups was carried out in two stages. The mixture of the nitriles from the previous stage (5.15 g, crude product) was dissolved in tetrahydrofuran (60 ml), tetrabutylammonium fluoride×3H2O (5.58 g, 17.7 mmol) was added and the mixture was stirred at room temperature for 4 h. Water (150 ml) was added to the reaction mixture and the mixture was stirred for 10 min. After the addition of diethyl ether (50 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (3×150 ml). The combined organic phases were dried and concentrated. The residue was a brown oil (3.4 g), which was separated by chromatography [silica gel 60 (170 g); ethyl acetate/cyclohexane (1:10, 1,600 ml), ethyl acetate/cyclohexane (1:4, 500 ml)]. 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile was obtained by this procedure as a beige-coloured solid in a yield of 60% (1.92 g) with a melting point of 128-131° C. A product mixture of the indole 3-methyl-1H-indole-5-carbonitrile and 2-methyl-1H-indole-5-carbonitrile (264 mg), which were present virtually in a ratio of 1:1, was furthermore isolated. The silyl compound 3-Methyl-2-trimethylsilanyl-1H-indole-5-carbonitrile (1.9 g, 8.32 mmol) was dissolved in tetrahydrofuran (60 ml) and the solution was heated at 60° C. for 2 h. The mixture was then concentrated, water (150 ml) was added and the mixture was stirred for 10 min. After addition of diethyl ether (100 ml), the phases were separated. The aqueous phase was extracted with diethyl ether (2×50 ml). The organic phases were dried and concentrated. 3-Methyl-1H-indole-5-carbonitrile (Ind-6) was obtained by this procedure as a beige-coloured solid in a yield of 99% (1.33 g) with a melting point of 110-112° C.
Name
indole 3-methyl-1H-indole-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
[Compound]
Name
silyl
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yang, R Feng, F Gai - The Journal of Physical Chemistry B, 2023 - ACS Publications
… Following the synthesis method of 3-methyl-1H-indole-5-carbonitrile, (28) 3M4CNI was prepared from 3-methyl-4-bromoindole (Scheme 1). Briefly, 3-methyl-4-bromoindole (500 mg, …
Number of citations: 2 pubs.acs.org
C Yu, Y Xu, X Zhang, X Fan - The Journal of Organic Chemistry, 2022 - ACS Publications
In this paper, an efficient synthesis of N-arylindoles through the cascade reaction of 2-alkenylanilines with diazonaphthalen-2(1H)-ones is presented. Mechanistically, this reaction …
Number of citations: 8 pubs.acs.org
L Huang, X Xun, M Zhao, J Xue, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient regioselective sp 3 C–H azidation is developed using CuBr as the catalyst and Zhdankin azidoiodinane as the “N 3 ” source. Under simple and mild reaction conditions, the …
Number of citations: 12 pubs.acs.org

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